7-Nitrobenzofuran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitrobenzofuran-5-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitrobenzofuran-5-carboxylic acid typically involves the nitration of benzofuran derivatives. One common method is the nitration of benzofuran-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Nitrobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, appropriate solvents, and temperature control.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Major Products Formed:
Reduction: 7-Aminobenzofuran-5-carboxylic acid.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Esterification: 7-Nitrobenzofuran-5-carboxylate esters.
Wissenschaftliche Forschungsanwendungen
7-Nitrobenzofuran-5-carboxylic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-nitrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways, resulting in altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
5-Nitrobenzofuran-2-carboxylic acid: Similar structure but different position of the nitro and carboxylic acid groups.
7-Nitrobenzofuran-2-carboxylic acid: Similar structure with the nitro group at the same position but the carboxylic acid group at a different position.
Benzofuran-5-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 7-Nitrobenzofuran-5-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H5NO5 |
---|---|
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
7-nitro-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-9(12)6-3-5-1-2-15-8(5)7(4-6)10(13)14/h1-4H,(H,11,12) |
InChI-Schlüssel |
COWMBBQIAZELLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C(C=C(C=C21)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.